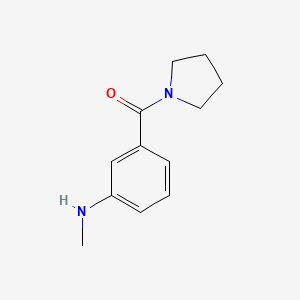

N-methyl-3-(pyrrolidine-1-carbonyl)aniline

CAS No.: 1824368-02-6

Cat. No.: VC2951084

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1824368-02-6 |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | [3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C12H16N2O/c1-13-11-6-4-5-10(9-11)12(15)14-7-2-3-8-14/h4-6,9,13H,2-3,7-8H2,1H3 |

| Standard InChI Key | AULNFUGURCMDRI-UHFFFAOYSA-N |

| SMILES | CNC1=CC=CC(=C1)C(=O)N2CCCC2 |

| Canonical SMILES | CNC1=CC=CC(=C1)C(=O)N2CCCC2 |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 1824368-02-6 |

| IUPAC Name | [3-(methylamino)phenyl]-pyrrolidin-1-ylmethanone |

| Condensed Formula | Me-3Abz-pyrrolidide |

| Physical State | Solid |

| Chemical Classification | Pyrrolidine carboxamides |

Physical and Chemical Properties

Understanding the physical and chemical properties of N-methyl-3-(pyrrolidine-1-carbonyl)aniline is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties

While specific physical property data for N-methyl-3-(pyrrolidine-1-carbonyl)aniline is limited in the literature, we can infer some properties based on structurally similar compounds. For instance, the closely related compound 3-methyl-2-(pyrrolidine-1-carbonyl)aniline has a melting point of 78-79°C and exists as a powder at room temperature . Based on structural similarities, N-methyl-3-(pyrrolidine-1-carbonyl)aniline likely exhibits comparable physical characteristics.

Chemical Stability

The compound demonstrates significant chemical stability characteristics that influence its handling and applications. Studies of similar pyrrolidine carboxamides indicate that N-methyl-3-(pyrrolidine-1-carbonyl)aniline is stable in acidic and neutral media but becomes unstable in alkaline environments . This pH-dependent stability profile is an important consideration for reactions and applications involving this compound.

Chemical Reactivity

N-methyl-3-(pyrrolidine-1-carbonyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the secondary amine (N-methyl) group, the amide bond, and the aromatic ring provides multiple sites for chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Methods

Several synthetic approaches have been reported for preparing N-methyl-3-(pyrrolidine-1-carbonyl)aniline and structurally related compounds.

Conventional Synthesis Routes

The synthesis of N-methyl-3-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of N-methylaniline derivatives with pyrrolidine-1-carbonyl chloride under basic conditions. This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed C–N cross-coupling reactions have emerged as valuable methods for synthesizing aniline derivatives. These reactions can be utilized to create the N-methyl aniline moiety present in the target compound . For primary anilines, catalyst systems based on ligands such as L6, L7, diarylbiarylphosphines, and P-N ligands are frequently employed .

Copper-Catalyzed Methods

Copper-catalyzed methodologies offer an alternative approach for synthesizing pyrrolidine-containing compounds. Copper(II) carboxylate promoted cyclization provides access to N-functionalized pyrrolidines, which can subsequently be coupled with appropriate aniline derivatives to yield the desired carboxamide .

Direct Amidation Methods

Direct amidation using peptide coupling reagents such as EDCI/DMAP (1-ethyl-3-(3'-dimethylaminopropyl) carbodiimide/4-dimethyl-aminopyridine) or through acid chloride formation using oxalyl chloride has proven effective for synthesizing pyrrolidine carboxamides of anilines . Studies have shown that the oxalyl chloride method is particularly suitable for this class of anilines, consistently yielding the desired products .

Chemical Reactions and Applications

Types of Reactions

N-methyl-3-(pyrrolidine-1-carbonyl)aniline can participate in various chemical transformations due to its reactive functional groups.

Oxidation Reactions

The aromatic ring and the secondary amine can undergo oxidation reactions under appropriate conditions, leading to the formation of various derivatives with altered electronic and steric properties.

Reduction Reactions

The carbonyl group linking the pyrrolidine and aniline moieties can be reduced to form the corresponding amine derivative. Additionally, catalytic hydrogenation conditions can be employed to reduce other functional groups that might be introduced through subsequent modifications.

Substitution Reactions

The aromatic ring can undergo electrophilic aromatic substitution reactions at available positions, particularly at the positions ortho and para to the amino group. Such reactions can introduce additional functional groups to enhance the compound's utility in various applications.

pH-Dependent Reactions

Studies of related pyrrolidine compounds have shown interesting pH-dependent behavior. While stable in acidic and neutral environments, N-methyl-3-(pyrrolidine-1-carbonyl)aniline undergoes transformations in alkaline media, which can be utilized for specific synthetic purposes or controlled release applications .

Synthetic Applications

As a versatile intermediate, N-methyl-3-(pyrrolidine-1-carbonyl)aniline finds applications in the synthesis of more complex molecules. The N-methyl aniline moiety and the pyrrolidine ring provide sites for further functionalization, enabling the construction of diverse molecular architectures with potential utility in various fields.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |

|---|---|---|---|

| N-methyl-3-(pyrrolidine-1-carbonyl)aniline | C12H16N2O | 204.27 | Reference compound |

| 3-methyl-2-(pyrrolidine-1-carbonyl)aniline | C12H16N2O | 204.27 | Position isomer with methyl on aromatic ring |

| 3-Chloro-5-(pyrrolidine-1-carbonyl)aniline | C11H13ClN2O | 224.68 | Contains chloro substituent instead of N-methyl |

Analytical Methods for Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques can be employed to characterize N-methyl-3-(pyrrolidine-1-carbonyl)aniline, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy provide valuable information about the structural features of N-methyl-3-(pyrrolidine-1-carbonyl)aniline. The proton signals from the pyrrolidine ring, the N-methyl group, and the aromatic protons of the aniline moiety offer distinctive patterns for identification.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups, particularly the carbonyl stretch of the amide bond (typically around 1650 cm-1) and the N-H stretching of the secondary amine.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure. The molecular ion peak at m/z 204 and fragmentation involving the cleavage of bonds between the pyrrolidine ring and the carbonyl group would be expected.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are effective methods for analyzing N-methyl-3-(pyrrolidine-1-carbonyl)aniline, particularly for assessing purity and identifying potential impurities.

Current Research and Future Perspectives

Current Research Focus

Research involving pyrrolidine carboxamides like N-methyl-3-(pyrrolidine-1-carbonyl)aniline has focused on their potential as synthetic intermediates, enzyme inhibitors, and building blocks for more complex bioactive molecules . The unique combination of structural features offers opportunities for diverse applications that continue to be explored.

Future Research Directions

Future research may explore the following areas:

-

Development of more efficient and selective synthetic methods for preparing N-methyl-3-(pyrrolidine-1-carbonyl)aniline and its derivatives

-

Comprehensive evaluation of its biological activities, particularly as an enzyme inhibitor

-

Investigation of its potential applications in medicinal chemistry and materials science

-

Detailed structure-activity relationship studies to optimize properties for specific applications

Research Challenges

Despite its potential utility, research on N-methyl-3-(pyrrolidine-1-carbonyl)aniline faces challenges such as limited available data on its specific properties, the need for optimized synthetic routes, and the requirement for comprehensive biological evaluation to establish its full potential in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume